3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile
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Overview
Description
3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile is a unique cyclopropane derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . This compound is notable for its structural features, which include a formyl group and a nitrile group attached to a cyclopropane ring. It is used in various fields of scientific research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with formylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Scientific Research Applications
3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile involves its reactivity with various molecular targets. The formyl and nitrile groups can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions are mediated by specific pathways and catalytic processes, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 3-Formyl-2,2-dimethylcyclopropane-1-carbonitrile.
3-Formyl-2,2-dimethylcyclopropane-1-carboxylate: A structurally related compound with similar reactivity.
2,2-Dimethylcyclopropane-1-carbonitrile: Lacks the formyl group but shares the cyclopropane and nitrile functionalities.
Uniqueness
This compound is unique due to the presence of both formyl and nitrile groups on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
3-formyl-2,2-dimethylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(2)5(3-8)6(7)4-9/h4-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIZZGLLRNUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C#N)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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